rac-(3R,4R)-4-benzoyloxolan-3-amine hydrochloride
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Overview
Description
rac-(3R,4R)-4-benzoyloxolan-3-amine hydrochloride is a chemical compound that has garnered attention in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group attached to an oxolane ring, and an amine group. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-benzoyloxolan-3-amine hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate diols and a dehydrating agent.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the oxolane ring in the presence of a Lewis acid catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-benzoyloxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzoyl group to a benzyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
rac-(3R,4R)-4-benzoyloxolan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-benzoyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-4-phenyl-3,4-piperidinediol hydrochloride
- rac-(3R,4R)-4-(hydroxymethyl)piperidine-3,4-diol hydrochloride
Uniqueness
rac-(3R,4R)-4-benzoyloxolan-3-amine hydrochloride is unique due to its specific structural features, such as the combination of the benzoyl group and the oxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
(4-aminooxolan-3-yl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2;1H |
InChI Key |
IFXUHQOYYDUGST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)N)C(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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